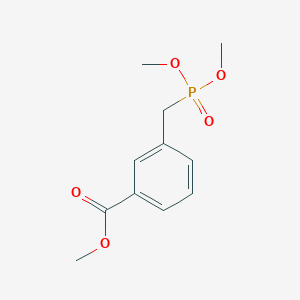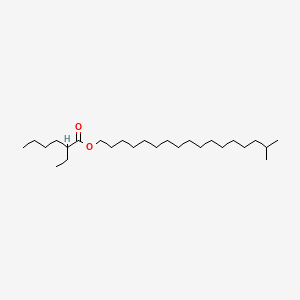
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine
Übersicht
Beschreibung
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a white powder that is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. The compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine has various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in the brain, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the compound is highly toxic and requires careful handling.
Zukünftige Richtungen
There are numerous future directions for the research and development of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine. One potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases such as Parkinson's disease and Huntington's disease. Another direction is the development of new compounds based on 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine for use in various scientific research applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has shown promise in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. The compound has also been investigated for its use as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDCFCBNPGJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593025 | |
| Record name | tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine | |
CAS RN |
216311-12-5 | |
| Record name | tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















